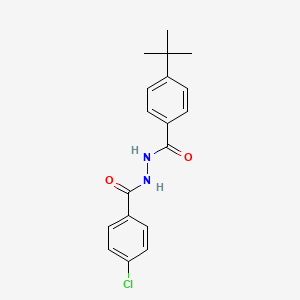![molecular formula C15H16N2O4S B5721811 N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用機序
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting HDACs, particularly HDAC1 and HDAC3. HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also induces the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to induce the expression of tumor suppressor genes, such as p21 and p53, which are involved in cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide also inhibits the expression of genes that promote cancer cell growth and survival, such as Bcl-2 and survivin.
実験室実験の利点と制限
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has several advantages as a research tool, including its specificity for HDAC1 and HDAC3, its ability to induce changes in gene expression, and its potential therapeutic applications in cancer treatment. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, including:
1. Further studies to elucidate its mechanism of action and identify potential biomarkers for its therapeutic efficacy.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce toxicity.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases.
4. Combination therapy with other drugs to enhance its anti-cancer effects and overcome drug resistance.
5. Development of new HDAC inhibitors with improved efficacy and safety profiles.
合成法
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been widely studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth and survival.
特性
IUPAC Name |
4-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-9-7-12(8-10-14)16-15(18)11-3-5-13(6-4-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNRRYIUCKONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)


![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)


![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)
![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)